2-Naphthyl acrylate

Catalog No.
S1898578
CAS No.
52684-34-1
M.F
C13H10O2
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthyl acrylate

CAS Number

52684-34-1

Product Name

2-Naphthyl acrylate

IUPAC Name

naphthalen-2-yl prop-2-enoate

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C13H10O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2

InChI Key

SLVJUZOHXPZVLR-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

C=CC(=O)OC1=CC2=CC=CC=C2C=C1

The exact mass of the compound 2-Naphthyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Naphthyl acrylate is a highly hydrophobic, aromatic monomer primarily procured for synthesizing specialty polymers, photoresists, and optical materials requiring elevated thermal stability and high refractive indices . Featuring a fused bicyclic naphthalene ring, it serves as a critical building block in advanced coatings, fluorescent tagging, and high-etch-resistance lithographic formulations[1]. Compared to standard aliphatic acrylates, 2-naphthyl acrylate imparts superior rigidity, moisture resistance, and distinct photophysical properties to the resulting polymer backbone, making it a premium choice for high-performance optical and electronic applications .

Substituting 2-naphthyl acrylate with simpler aromatic monomers like phenyl acrylate or aliphatic benchmarks like methyl acrylate severely compromises the end-product's thermomechanical and optical performance [1]. The extended π-conjugation of the naphthalene system provides a significantly higher refractive index and superior dry-etch resistance in lithographic applications compared to single-ring aromatics [2]. Furthermore, the steric bulk of the 2-naphthyl group restricts polymer chain mobility, resulting in a glass transition temperature (Tg) that is substantially higher than that of poly(phenyl acrylate) [1]. For procurement teams, replacing 2-naphthyl acrylate with phenyl acrylate to reduce costs will inevitably lead to premature thermal softening, lower optical clarity, and reduced fluorescence intensity in specialized diagnostic or optical materials [2].

Superior Glass Transition Temperature (Tg) via Steric Bulk

The polymerization of 2-naphthyl acrylate yields a rigid polymer backbone due to the bulky bicyclic side chain. Poly(2-naphthyl acrylate) exhibits a glass transition temperature (Tg) in the range of 130–143 °C, which is dramatically higher than that of poly(phenyl acrylate) (Tg ~57 °C) and standard poly(methyl acrylate) (Tg ~10 °C)[1]. This restricted chain mobility is critical for applications requiring dimensional stability at elevated temperatures [1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data~130–143 °C (Poly(2-naphthyl acrylate))
Comparator Or Baseline~57 °C (Poly(phenyl acrylate))
Quantified Difference>70 °C increase in Tg
ConditionsStandard differential scanning calorimetry (DSC) of homopolymers

Ensures that optical components and photoresists maintain their structural integrity and dimensional tolerances under high-temperature processing or operating conditions.

Enhanced Refractive Index for Optical Materials

The extended π-electron system of the naphthalene ring imparts a high polarizability to 2-naphthyl acrylate, directly translating to a high refractive index (RI) in its polymerized form [1]. While standard aliphatic acrylates typically yield an RI around 1.48–1.50, and phenyl acrylate reaches approximately 1.57, poly(2-naphthyl acrylate) consistently achieves an RI exceeding 1.60 [1]. This makes it an essential monomer for high-RI optical coatings and display adhesives.

Evidence DimensionPolymer Refractive Index (RI)
Target Compound Data> 1.60
Comparator Or Baseline~1.57 (Poly(phenyl acrylate))
Quantified DifferenceΔRI > +0.03 over standard aromatic acrylates
ConditionsOptical characterization of thin polymer films

Allows optical engineers to design thinner, lighter lenses and high-efficiency display coatings that cannot be achieved with standard aromatic or aliphatic monomers.

High Carbon Content for Dry-Etch Resistance in Photoresists

In advanced lithography and imprint applications, the etch resistance of a photoresist is heavily dependent on the Ohnishi parameter, which favors high carbon density. 2-Naphthyl acrylate provides a highly dense carbon framework (C13H10O2), allowing photocurable compositions to achieve a total carbon content exceeding 70% [1]. This results in a significantly lower etch rate during reactive ion etching (RIE) compared to aliphatic or single-ring aromatic acrylates, preserving pattern fidelity [1].

Evidence DimensionDry-Etch Resistance / Carbon Density
Target Compound DataHigh carbon density (13 carbon atoms per monomer unit)
Comparator Or BaselinePhenyl acrylate (9 carbon atoms per monomer unit)
Quantified Difference~44% increase in aromatic carbon content per monomer unit
ConditionsReactive ion etching (RIE) of photo-cured layers

Provides the critical etch stability required for high-resolution semiconductor manufacturing and nano-imprint lithography.

Intrinsic Fluorescence for Polymer Tagging and Diagnostics

Unlike phenyl acrylate, 2-naphthyl acrylate exhibits strong intrinsic fluorescence, with a prominent UV absorption maximum around 270 nm and strong emission characteristics [1]. When incorporated into copolymer systems via RAFT or ATRP, the fluorescence intensity scales with the molecular weight of the naphthyl-containing segments [1]. This allows it to be used as a highly sensitive fluorescent tag for studying polymer migration, drug delivery release kinetics, and flow cytometry microspheres.

Evidence DimensionIntrinsic Fluorescence
Target Compound DataStrong UV absorption (~270 nm) and quantifiable emission
Comparator Or BaselinePhenyl acrylate (non-fluorescent in the visible/near-UV tracking range)
Quantified DifferenceEnables direct optical tracking without secondary dye conjugation
ConditionsFluorescence spectroscopy of copolymer solutions

Eliminates the need for expensive, post-polymerization fluorescent dye conjugation in diagnostic and analytical polymer applications.

High-Refractive-Index Optical Coatings

Due to the extended π-conjugation of the naphthalene ring, 2-naphthyl acrylate is the monomer of choice for formulating optical adhesives, anti-reflective coatings, and display films that require a refractive index above 1.60 [1]. It directly replaces phenyl acrylate when higher optical performance is mandatory.

Advanced Photoresists and Nano-Imprint Lithography

The high carbon density of the bicyclic naphthalene structure provides exceptional dry-etch resistance [2]. It is procured for photocurable resin formulations where maintaining pattern fidelity during aggressive reactive ion etching (RIE) is critical, outperforming standard aliphatic and single-ring aromatic monomers [2].

Thermally Stable Specialty Copolymers

For industrial applications requiring rigid, dimensionally stable plastics at elevated temperatures, incorporating 2-naphthyl acrylate significantly boosts the glass transition temperature (Tg) of the resulting copolymer network [3]. It is ideal for high-temperature automotive or aerospace polymer composites.

Fluorescent Polymer Microspheres for Diagnostics

Acting as an intrinsic fluorescent tag, 2-naphthyl acrylate is copolymerized into microparticles used in flow cytometry, medical diagnostics, and polymer migration studies [4]. It provides a stable, covalently bound fluorophore, avoiding the leaching issues associated with physically entrapped dyes.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Naphthyl acrylate

Dates

Last modified: 08-16-2023

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